2-Ethoxy-4-formylphenyl 3-nitrobenzoate
Description
2-Ethoxy-4-formylphenyl 3-nitrobenzoate is an aromatic ester compound characterized by a benzaldehyde moiety substituted with an ethoxy group at the 2-position and a formyl group at the 4-position, esterified with 3-nitrobenzoic acid. This structure confers unique electronic and steric properties due to the interplay of electron-withdrawing (nitro, formyl) and electron-donating (ethoxy) groups. The compound is of interest in materials science and organic synthesis, particularly in studies of crystal engineering and reactivity patterns influenced by nitro and formyl substituents .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-2-22-15-8-11(10-18)6-7-14(15)23-16(19)12-4-3-5-13(9-12)17(20)21/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLSBFWRRNEZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, typically using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl 3-nitrobenzoate
Reduction: 2-Ethoxy-4-formylphenyl 3-aminobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethoxy-4-formylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 3-nitrobenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups (ethoxy, formyl, and nitro groups) . These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key differences include:
*The planar ester group in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate is twisted by ~46–50° relative to the aromatic rings, a feature likely shared with the ethoxy variant due to similar steric and electronic profiles .
Functional Group Influence on Properties
- Nitro vs. Methyl Substitutents : Replacing the nitro group with a methyl group (e.g., 2-ethoxy-4-formylphenyl 3-methylbenzoate , CAS 443647-58-3) reduces electron-withdrawing effects, lowering reactivity toward nucleophilic attack and altering solubility. The molecular weight decreases from ~313 g/mol (estimated for the nitro compound) to 284.31 g/mol .
- Halogen vs. Nitro : Bromo or chloro substituents (e.g., F4BrB, F2ClB) increase molecular weight and polarizability compared to nitro groups, affecting crystallization and intermolecular interactions .
Research Findings and Data Tables
Table 1: Key Physical Properties
*Estimated based on structural similarity.
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